

Physical and chemical properties of Thallium-203 metal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thallium-203*

Cat. No.: *B080289*

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **Thallium-203** Metal

Introduction

Thallium-203 (203TI) is one of two stable isotopes of the element thallium, comprising approximately 29.524% of naturally occurring thallium.^{[1][2]} As a heavy post-transition metal, thallium and its isotopes are of significant interest to researchers in nuclear medicine, materials science, and analytical chemistry. While metallic thallium is a soft, malleable, silvery-white metal that tarnishes to a bluish-gray upon air exposure, its true value in a research context lies in the specific nuclear properties of its isotopes.^{[3][4][5]}

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Thallium-203** metal. It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of this stable isotope, particularly as a precursor for radiopharmaceutical production. The document details its atomic and nuclear characteristics, chemical behavior, relevant experimental protocols, and critical safety considerations, given the extreme toxicity of all thallium compounds.

Physical and Atomic Properties

Thallium-203 is a primordial nuclide, characterized by its stability and specific nuclear attributes that make it valuable for various applications, including nuclear magnetic resonance (NMR) studies and as a target for particle bombardment to produce medical radioisotopes.^{[1][6]}

General and Atomic Properties

The fundamental atomic and bulk physical properties of **Thallium-203** are consistent with elemental thallium.

Property	Value	Reference
Atomic Number (Z)	81	[2]
Mass Number (A)	203	[7]
Isotopic Mass	202.972320 (5) Da	[1]
Natural Abundance	29.524 (14) atom %	[1] [2]
Electron Configuration	[Xe] 4f ¹⁴ 5d ¹⁰ 6s ² 6p ¹	[8] [9]
Electrons per Shell	2, 8, 18, 32, 18, 3	[9]
Phase at STP	Solid	[10]
Density (Solid)	11,850 kg m ⁻³	[4]
Melting Point	577 K (304 °C)	[4] [10]
Boiling Point	1746 K (1473 °C)	[3] [10]
Atomic Radius (empirical)	190 pm	[4]
Van der Waals Radius	196 pm	[9]

Nuclear Properties

The nuclear properties of ²⁰³Tl are crucial for its applications in nuclear science, particularly for its use as a target material and in spectroscopy.

Property	Value	Reference
Half-life	Stable	[6][7]
Nuclear Spin (I)	1/2	[1]
Parity	1/2+	[7]
Magnetic Dipole Moment (μ/μ_N)	+1.622257	[1]
Nuclear Binding Energy	1600.868 MeV	[7]
Mass Defect	-25.76047 MeV	[7]
Parent Nuclides	203Pb, 203Hg	[7][11]

NMR Properties

Thallium-203 is an NMR-active nucleus. While its sensitivity is slightly lower than the more abundant 205TI isotope, it can still be utilized as a probe in chemical and biological systems. [12][13]

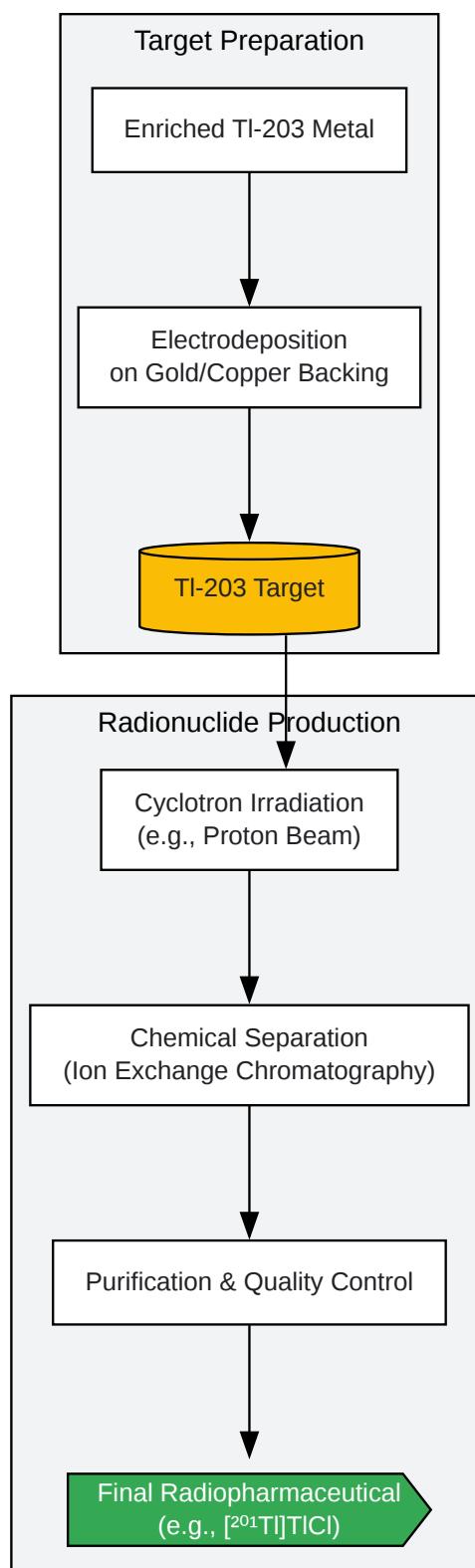
Property	Value	Reference
Nuclear Spin (I)	1/2	[13]
Magnetogyric Ratio (y)	$15.5394 \times 10^7 \text{ rad T}^{-1} \text{ s}^{-1}$	[7]
Resonance Frequency (at 1 T)	24.7316 MHz	[7]
Relative Sensitivity (vs. ^1H)	0.18 - 0.19598	[7][13]
Common Reference Compound	TINO_3 in D_2O	[1]

Chemical Properties and Reactivity

The chemistry of thallium is dominated by two primary oxidation states, +1 and +3, a characteristic explained by the inert pair effect.[8] The relativistic stabilization of the $6s^2$ electrons makes them more difficult to remove, favoring the +1 state.[8]

Property	Value	Reference
Common Oxidation States	+1, +3	[8][10]
Pauling Electronegativity	1.62	[8]
1st Ionization Energy	589.4 kJ/mol	[8]
2nd Ionization Energy	1971 kJ/mol	[8]
3rd Ionization Energy	2878 kJ/mol	[8]

Reactivity Profile:


- With Air: When freshly cut, thallium metal has a metallic luster but quickly tarnishes to a bluish-gray color due to the formation of an oxide layer.[4][5] In the presence of moisture, thallium(I) hydroxide is formed.[4]
- With Acids: Thallium dissolves rapidly in nitric acid but slowly in hydrochloric acid and sulfuric acid.[5]
- Aqueous Chemistry: In aqueous solutions, the thallous ion (Tl^+) is more stable and resembles alkali metal ions.[5] The thallic ion (Tl^{3+}) is a powerful oxidizing agent and is readily reduced to the +1 state.[5]
- Organic Synthesis: Thallium(III) salts, such as thallium(III) acetate and nitrate, are used as reagents in organic synthesis for processes like oxythallation and oxidative cyclization.[14][15] Organothallium compounds can be formed but are often unstable intermediates.[14]

Applications in Research and Drug Development

The most significant application of enriched **Thallium-203** is as a starting material for the production of medical radioisotopes. Its stable nature allows it to be fashioned into targets for irradiation in cyclotrons or reactors.

- Production of Thallium-201:203Tl is the target material used to produce Thallium-201 (^{201}Tl), a crucial radioisotope in nuclear medicine.[1] ^{201}Tl is widely used for myocardial perfusion imaging (cardiac stress tests) to assess heart muscle damage after a heart attack. [1][4]

- Production of Lead-203:203TI can also be used to produce Lead-203 (203Pb) via deuteron bombardment.[16] 203Pb is a valuable diagnostic radionuclide for SPECT imaging and serves as a theranostic partner for the therapeutic alpha-emitter 212Pb.[16][17]

[Click to download full resolution via product page](#)

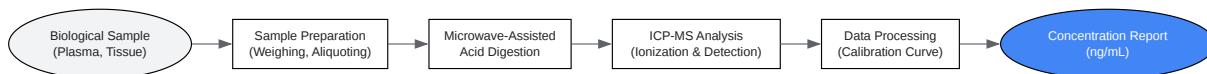
Workflow for Radiopharmaceutical Production from a ^{203}TI Target.

Experimental Protocols

Detailed and reproducible methodologies are critical when working with **Thallium-203**, both for creating experimental assets and for its analysis.

Protocol: Preparation of a Thallium-203 Target via Electrodeposition

This protocol describes the fabrication of a thin, uniform ^{203}TI target on a metallic backing, suitable for irradiation in a cyclotron. The method is adapted from procedures used for natural and ^{205}TI target preparation.[16][17]


- **Substrate Preparation:** A high-purity gold or copper foil backing is cleaned, degreased, and mounted as the cathode in an electrochemical cell.
- **Electrolyte Formulation:** Enriched ^{203}TI metal or oxide is dissolved in an appropriate acidic solution (e.g., sulfuric acid) to create the target electroplating solution.[18]
- **Electrodeposition:** The deposition is performed using a controlled potential or current. A reverse pulse potential method is often chosen to prevent the formation of dendrites and ensure a smooth, dense, and strongly adherent thallium layer.[16]
- **Target Finishing:** After deposition to the desired thickness (e.g., 10-50 μm), the target is rinsed with deionized water, dried, and its mass and uniformity are verified before being mounted for irradiation.

Protocol: Determination of Thallium in Biological Samples via ICP-MS

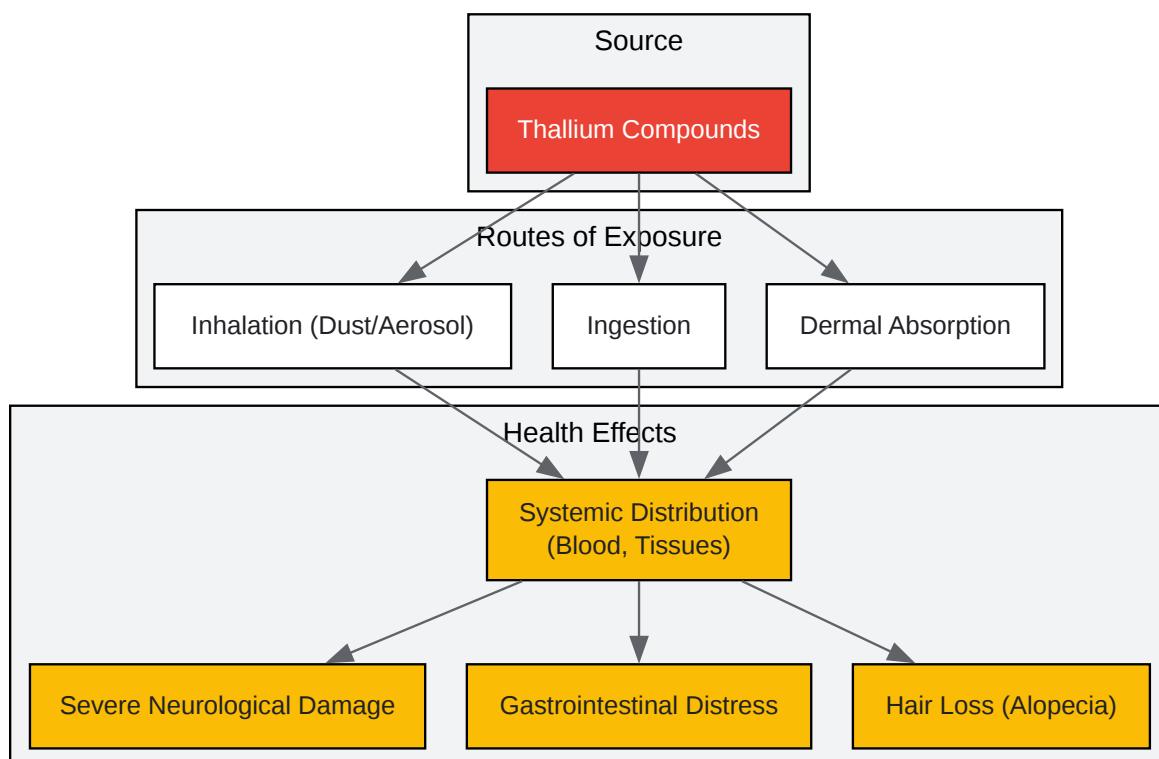
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace levels of thallium in biological matrices like blood, urine, or tissue.[19][20]

- **Sample Collection & Storage:** Collect biological samples (e.g., plasma, tissue homogenate) in metal-free containers to avoid contamination. Store frozen until analysis.

- Acid Digestion: Accurately weigh a sample aliquot and digest it using high-purity nitric acid, often with the aid of a microwave digestion system. This process breaks down the organic matrix, leaving the inorganic elements in solution.[21]
- Dilution & Internal Standard Addition: Dilute the digested sample to a suitable volume with deionized water. Add an internal standard (e.g., Iridium) to correct for instrumental drift and matrix effects.
- ICP-MS Analysis: Aspirate the prepared sample into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the thallium atoms. The mass spectrometer then separates the ^{203}TI ions based on their mass-to-charge ratio for detection and quantification.
- Quantification: Determine the concentration of ^{203}TI by comparing its signal intensity against a calibration curve prepared from certified thallium standards. The lower limit of quantitation can reach as low as $\sim 1.25 \text{ ng/mL}$.[20]

[Click to download full resolution via product page](#)

Analytical Workflow for **Thallium-203** Determination by ICP-MS.


Health, Safety, and Handling

Extreme Toxicity: Thallium and its compounds are highly toxic and represent a significant health hazard. They are cumulative poisons that can be fatal if inhaled, ingested, or absorbed through the skin.[22] All handling operations must be conducted with strict adherence to safety protocols.

Key Safety Measures:

- **Engineering Controls:** All work with thallium compounds, especially powders, should be performed in a certified chemical fume hood or glove box to prevent inhalation.[22]

- Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical safety goggles, and double-gloving with nitrile or other chemically resistant gloves.[23] For handling powders, a NIOSH-approved respirator is required.[23]
- Handling: Avoid all direct contact. Use appropriate tools for manipulation. Wash hands thoroughly and immediately after handling.[22]
- Storage: Store thallium compounds in tightly sealed, clearly labeled containers in a cool, dry, well-ventilated, and secure area away from incompatible materials.[23]
- Emergency Procedures: In case of exposure, immediately wash the affected skin with copious amounts of soap and water.[23] For ingestion or inhalation, seek immediate medical attention. Specific antidotes for thallium poisoning exist and should be noted in the laboratory's safety plan.[22]

[Click to download full resolution via product page](#)

Routes of Exposure and Major Health Effects of Thallium.

Conclusion

Thallium-203 is a stable isotope whose significance is primarily defined by its nuclear properties rather than the chemistry of the bulk metal. Its role as an indispensable target material for the production of medically vital radioisotopes like ^{201}TI and ^{203}Pb solidifies its importance in nuclear medicine and advanced drug development. Concurrently, the extreme toxicity associated with all thallium compounds necessitates that its handling and application be governed by rigorous and well-documented safety protocols. A thorough understanding of its physical, chemical, and nuclear characteristics is paramount for any researcher intending to harness its unique capabilities safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WebElements Periodic Table » Thallium » isotope data [winter.group.shef.ac.uk]
- 2. Thallium-203 | TI | CID 16019994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. buyisotope.com [buyisotope.com]
- 4. WebElements Periodic Table » Thallium » the essentials [webelements.com]
- 5. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]
- 6. Isotopes of thallium - Wikipedia [en.wikipedia.org]
- 7. Thallium-203 - isotopic data and properties [chemlin.org]
- 8. Thallium - Wikipedia [en.wikipedia.org]
- 9. americanelements.com [americanelements.com]
- 10. julianrubin.com [julianrubin.com]
- 11. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 12. (Tl) Thallium NMR [chem.ch.huji.ac.il]

- 13. NMR Periodic Table: Thallium NMR [imserc.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. epj-conferences.org [epj-conferences.org]
- 17. Optimized Methods for the Production of High-Purity ^{203}Pb Using Electroplated Thallium Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP1777712B1 - Method for Recycling Thallium-203 Isotope in Remnant Solution of Thallium-201 Radioisotope - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Analytical Method for Determination of Thallium in Rodent Plasma and Tissues by Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. buyisotope.com [buyisotope.com]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Thallium-203 metal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080289#physical-and-chemical-properties-of-thallium-203-metal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com